N-(3-Ethynylbenzyl)acetamide
Description
N-(3-Ethynylbenzyl)acetamide is an acetamide derivative featuring a benzyl group substituted with an ethynyl moiety at the meta position of the aromatic ring. The ethynyl group (–C≡CH) introduces significant electronic and steric effects due to its sp-hybridized carbon, which distinguishes this compound from other acetamides. Acetamides are widely studied for their pharmacological and material science relevance, with substituents on the aromatic or alkyl chains critically influencing their reactivity, solubility, and bioactivity .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-[(3-ethynylphenyl)methyl]acetamide |
InChI |
InChI=1S/C11H11NO/c1-3-10-5-4-6-11(7-10)8-12-9(2)13/h1,4-7H,8H2,2H3,(H,12,13) |
InChI Key |
PAQZMVLHFKMDCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynylbenzyl)acetamide typically involves a two-step process:
Formation of 3-Ethynylbenzyl Bromide: This is achieved by reacting benzyl bromide with phenylacetylene under suitable conditions to form 3-ethynylbenzyl bromide.
Acetylation: The 3-ethynylbenzyl bromide is then reacted with acetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethynylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-(3-Ethynylbenzyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-Ethynylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Ethynyl groups enhance π-conjugation and rigidity compared to halogens (–Cl, –Br) or methoxy (–OCH3) groups. This may influence optical properties or catalytic activity in metal-organic frameworks .
- Crystal Packing: Meta-substituted EWGs like –NO2 or –C≡CH can induce non-covalent interactions (e.g., hydrogen bonding, π-stacking), affecting crystallinity .
Activity Trends :
- Electron-Withdrawing Groups: Nitro (–NO2) and chloro (–Cl) substituents enhance anti-inflammatory and analgesic activities .
- Bulkier Substituents : Thiazole or benzothiazole groups improve antimicrobial potency by enhancing membrane interaction .
- Ethynyl Group Potential: The –C≡CH moiety may confer unique reactivity (e.g., click chemistry applications) or modulate target binding in drug design.
Physical and Spectral Properties
Ethynyl substituents impact spectroscopic profiles and solubility:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
